molecular formula C21H23N3O5 B2815353 N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 1428349-32-9

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2815353
CAS No.: 1428349-32-9
M. Wt: 397.431
InChI Key: OGZHUWUXSZBLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
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Scientific Research Applications

Fluorescent and Colorimetric Sensors

Compounds with similar structural motifs have been utilized as multifunctional sensors. For example, a compound described as a fluorescent and colorimetric receptor exhibited excellent selective fluorescence response toward Al³⁺ ions and a colorimetric response to CN⁻ ions in aqueous solution. This receptor showed remarkable sensitivity and detection capabilities, including in living cells, highlighting its potential for environmental monitoring and biological imaging applications (Lee et al., 2014).

Organic Synthesis and Chemical Properties

Research on related quinoline and furan derivatives has explored their synthesis, chemical properties, and reactions. For instance, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide through coupling reactions and subsequent modifications to yield various derivatives has been documented. These studies provide insights into the reactivity and functionalization of quinoline and furan rings, which are integral to developing new chemical entities with desired properties (El’chaninov & Aleksandrov, 2017).

Biomedical Applications

Derivatives of quinoline and furan have been evaluated for their biomedical applications, including as chemosensors for metal ions and as inhibitors with potential therapeutic implications. The development of chemosensors for detecting metal ions like Cu²⁺ and Al³⁺ showcases the application of these compounds in bioimaging and environmental monitoring. The sensitivity and selectivity of these sensors towards specific ions demonstrate their usefulness in complex biological and environmental matrices (Yang et al., 2015).

Antimicrobial and Anti-inflammatory Activities

The synthesis and evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have revealed their anti-inflammatory and antimicrobial potentials. These studies contribute to the understanding of how structural modifications can enhance biological activities, offering pathways to new drug development (Chen et al., 2006).

Electroluminescence and Organic Electronics

Quinoline derivatives have also found applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis of modified julolidine-containing emitters and their incorporation into OLEDs to achieve efficient red emission demonstrates the role of these compounds in advancing display technologies (Lee et al., 2010).

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c25-17(15-6-9-29-12-15)5-7-22-20(27)21(28)23-16-10-13-2-1-8-24-18(26)4-3-14(11-16)19(13)24/h6,9-12,17,25H,1-5,7-8H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZHUWUXSZBLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC(C4=COC=C4)O)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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